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molecular formula C8H16O2 B1294683 4-Ethylhexanoic acid CAS No. 6299-66-7

4-Ethylhexanoic acid

Cat. No. B1294683
M. Wt: 144.21 g/mol
InChI Key: KJYXVWHRKCNYKU-UHFFFAOYSA-N
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Patent
US08604069B2

Procedure details

Eethyl 4-ethyl-2-hexenoate (55.3 g) was dissolved in a mixture of tetrahydrofuran (150 mL) and ethanol (150 mL). To the solution was added 5 w/w % palladium on activated carbon (5.5 g). The mixture was stirred at RT for 3.5 hr under hydrogen atmosphere (1 atm). The 5 w/w % palladium on activated carbon was filtered off using Celite. To the filtrate was added aqueous 4 N sodium hydroxide (111 mL). The mixture was stirred at RT overnight. The reaction mixture was washed with hexane. To the aqueous layer was added 4 N hydrochloric acid (113 mL). The mixture was extracted with ethyl acetate. The organic layer was washed with water/brine=1/1 (300 mL) and brine (150 mL), then dried over sodium sulfate. The sodium sulfate was filtered off and the filtrate was concentrated in vacuo to give the title compound (47.0 g) as a crude product.
Name
4-ethyl-2-hexenoate
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:9][CH3:10])[CH:4]=[CH:5][C:6]([O-:8])=[O:7])[CH3:2]>O1CCCC1.C(O)C.[Pd]>[CH2:1]([CH:3]([CH2:9][CH3:10])[CH2:4][CH2:5][C:6]([OH:8])=[O:7])[CH3:2]

Inputs

Step One
Name
4-ethyl-2-hexenoate
Quantity
55.3 g
Type
reactant
Smiles
C(C)C(C=CC(=O)[O-])CC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.5 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 3.5 hr under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered off
ADDITION
Type
ADDITION
Details
To the filtrate was added aqueous 4 N sodium hydroxide (111 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture was washed with hexane
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 4 N hydrochloric acid (113 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water/brine=1/1 (300 mL) and brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The sodium sulfate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)C(CCC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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